molecular formula C22H19N3O3 B2432749 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1448057-74-6

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2432749
CAS No.: 1448057-74-6
M. Wt: 373.412
InChI Key: ANOIYHQSAZWLMK-UHFFFAOYSA-N
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Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide group, a pyrrole ring, and a carbamoylphenoxy moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

2-[4-[(4-pyrrol-1-ylbenzoyl)amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c23-21(26)19-7-1-2-8-20(19)28-16-6-3-13-24-22(27)17-9-11-18(12-10-17)25-14-4-5-15-25/h1-2,4-5,7-12,14-15H,13,16H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOIYHQSAZWLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the carbamoylphenoxy and pyrrole derivatives. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide. For example, derivatives of similar structures have shown promising results against various cancer cell lines. A study reported that certain benzamide derivatives exhibited significant cytotoxicity against human colorectal carcinoma (HCT116), with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU) . This suggests that this compound may also possess similar anticancer properties.

Antimicrobial Properties

The antimicrobial activity of compounds related to this class has been evaluated against both Gram-positive and Gram-negative bacteria. Certain derivatives demonstrated effective inhibition at low concentrations, suggesting that this compound could be developed as an antimicrobial agent . The presence of specific functional groups within the molecule appears to enhance its efficacy against microbial strains.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Below is an overview of common synthetic routes:

StepDescription
1Preparation of 2-Carbamoylphenol : Reaction of phenol with urea under acidic conditions.
2Formation of Intermediate : Reacting 2-carbamoylphenol with 4-bromo butyne in the presence of a base (e.g., potassium carbonate).
3Final Coupling : Condensation reaction between the prepared intermediate and an appropriate pyrrole derivative to form the target compound.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound and its derivatives:

  • Anticancer Evaluation :
    • A study assessed various benzamide derivatives for their anticancer effects, revealing that certain compounds exhibited IC50 values significantly lower than established chemotherapeutics, indicating their potential as effective cancer treatments .
  • Antimicrobial Efficacy :
    • Research on related compounds demonstrated effective antimicrobial activity against a range of pathogens, suggesting that modifications in the chemical structure can lead to enhanced activity against resistant strains .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide can be compared with other compounds that have similar functional groups, such as:
    • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-imidazol-1-yl)benzamide
    • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrazol-1-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Biological Activity

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C19H19N3O3
  • Molecular Weight : 337.37 g/mol

The structure includes a pyrrole moiety and a carbamoylphenoxy group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the But-2-yn-1-yl Group : This step involves nucleophilic substitution reactions.
  • Introduction of the Carbamoylphenoxy Group : This is done via coupling reactions with activated derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It acts as an inhibitor, which can modulate various cellular processes such as:

  • Signal Transduction : Interfering with pathways that regulate cell communication.
  • Gene Expression : Affecting transcription factors that control the expression of genes involved in cell proliferation and survival.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing pyrrole and phenoxy groups demonstrated strong inhibition against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. In vitro studies have reported its effectiveness against several cancer cell lines, suggesting a potential role in cancer therapy .

Antioxidant Activity

The compound also exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may contribute to its therapeutic effects in various diseases, including neurodegenerative disorders .

Case Studies and Research Findings

StudyFindings
Antibacterial Study Compounds with similar structures were tested against bacterial strains; significant inhibition was observed against Gram-positive bacteria .
Anticancer Research In vitro tests showed that the compound induced apoptosis in multiple cancer cell lines, demonstrating potential as an anticancer agent .
Antioxidant Evaluation The compound displayed strong antioxidant activity in DPPH assays, indicating its potential for protecting against oxidative damage .

Q & A

Q. What are the key synthetic routes for synthesizing N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of intermediates like the alkyne-containing fragment (e.g., 4-(2-carbamoylphenoxy)but-2-yn-1-amine) via Sonogashira coupling or nucleophilic substitution .
  • Step 2: Coupling with the benzamide moiety (e.g., 4-(1H-pyrrol-1-yl)benzoyl chloride) under Schotten-Baumann conditions.
  • Critical parameters: Temperature control (0–5°C for acylation), solvent choice (DMF or dichloromethane for solubility), and purification via column chromatography (silica gel, gradient elution) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify alkyne protons (δ ~2.5–3.5 ppm) and aromatic protons from pyrrole/benzamide groups .
  • X-ray crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and torsional strain in the alkyne linker .
  • Mass spectrometry (HRMS): Confirm molecular weight (expected ~392.334 g/mol) and fragmentation patterns .

Q. What functional groups dominate its reactivity?

  • Alkyne (C≡C): Susceptible to click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .
  • Benzamide/pyrrole: Participate in hydrogen bonding (e.g., with enzymes) or π-π stacking interactions in biological systems .
  • Carbamoyl group (NH2CO): Hydrolyzes under acidic/basic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the alkyne moiety?

  • Catalyst screening: Test Pd/Cu catalysts for Sonogashira coupling; Pd(PPh₃)₂Cl₂ often outperforms Pd(OAc)₂ in alkyne-aryl bond formation .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% for thermally sensitive intermediates .
  • Troubleshooting low yields: Monitor alkyne stability (prone to oxidation); use inert atmospheres (N₂/Ar) and antioxidants like BHT .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization: Validate receptor-binding assays (e.g., IC₅₀ comparisons) using positive controls (e.g., known acetylcholinesterase inhibitors) .
  • Structural analogs: Compare activity of derivatives (e.g., replacing pyrrole with imidazole) to isolate pharmacophore contributions .
  • Meta-analysis: Cross-reference crystallographic data (e.g., ligand-receptor docking via PDB) with in vitro results to identify false positives .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

  • Docking simulations (AutoDock Vina): Predict binding affinity to targets like neurotransmitter receptors (e.g., D3R) using the compound’s trifluoromethyl group as a hydrophobic anchor .
  • MD simulations (GROMACS): Assess stability of the alkyne linker in aqueous vs. lipid bilayer environments .
  • QSAR models: Train on datasets of benzamide derivatives to prioritize synthetic targets (e.g., logP <3.5 for blood-brain barrier penetration) .

Q. What experimental designs mitigate spectral interference in characterization?

  • Deuterated solvents: Use DMSO-d6 instead of CDCl3 to sharpen pyrrole proton signals .
  • 2D NMR (COSY, HSQC): Resolve overlapping aromatic peaks in the benzamide region (δ 7.0–8.0 ppm) .
  • Dynamic light scattering (DLS): Confirm absence of aggregates in solution-phase assays (e.g., enzyme inhibition) .

Methodological Considerations

Q. How to handle discrepancies in melting point data across batches?

  • DSC (Differential Scanning Calorimetry): Standardize heating rates (10°C/min) and sample preparation (recrystallization from ethanol/water) .
  • Polymorph screening: Test crystallization solvents (e.g., ethyl acetate vs. hexane) to isolate thermodynamically stable forms .

Q. What purification techniques maximize purity for in vivo studies?

  • Preparative HPLC: Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate diastereomers .
  • Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) to remove Pd catalyst residues .

Q. How to validate target engagement in cellular assays?

  • SPR (Surface Plasmon Resonance): Immobilize recombinant receptors (e.g., D3R) to measure real-time binding kinetics (ka/kd) .
  • Fluorescence polarization: Compete with FITC-labeled ligands to quantify receptor occupancy .

Key Challenges & Solutions

  • Alkyne instability: Store at –20°C under argon; avoid prolonged exposure to light .
  • Low aqueous solubility: Formulate with cyclodextrins (e.g., HP-β-CD) for in vivo PK studies .
  • Spectral overlap: Use deuterium exchange (²H₂O) to simplify amide proton assignments .

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